molecular formula C13H16ClNO2 B13019437 Methyl 4-(3-chlorophenyl)-1-methylpyrrolidine-3-carboxylate

Methyl 4-(3-chlorophenyl)-1-methylpyrrolidine-3-carboxylate

Cat. No.: B13019437
M. Wt: 253.72 g/mol
InChI Key: GRUWZCAOPKGXBQ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is This compound . The nomenclature follows these conventions:

  • Parent structure : Pyrrolidine, a five-membered saturated heterocycle with one nitrogen atom.
  • Substituents :
    • A methyl group (-CH₃) at position 1.
    • A methyl ester (-COOCH₃) at position 3.
    • A 3-chlorophenyl group (-C₆H₄Cl) at position 4.

The structural formula (Figure 1) illustrates the spatial arrangement of these groups. The pyrrolidine ring adopts a puckered conformation, with the 3-chlorophenyl substituent introducing steric effects that influence rotational freedom.

CAS Registry Number and Alternative Chemical Identifiers

While the exact CAS registry number for this compound is not explicitly listed in the provided sources, analogous compounds offer insights:

  • A related derivative, methyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate, has a molecular weight of 253.72 g/mol and the InChI key InChI=1S/C13H16ClNO2/c1-15-7....
  • The compound 4-(3-chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid (CID 84800012) shares the same aromatic substitution pattern but features a carboxylic acid group instead of an ester.
Property Value Source Reference
Molecular formula C₁₃H₁₆ClNO₂ Deduced from
Alternative identifiers AKOS024234569 (for analogous structures)

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₁₆ClNO₂ corresponds to a molecular weight of 253.73 g/mol , calculated as follows:

  • Carbon (C): 13 × 12.01 = 156.13
  • Hydrogen (H): 16 × 1.008 = 16.13
  • Chlorine (Cl): 1 × 35.45 = 35.45
  • Nitrogen (N): 1 × 14.01 = 14.01
  • Oxygen (O): 2 × 16.00 = 32.00

Total : 156.13 + 16.13 + 35.45 + 14.01 + 32.00 = 253.72 g/mol

This aligns with structurally similar esters, such as methyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate (253.72 g/mol) and methyl (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride (276.16 g/mol). The mass difference reflects variations in substituent positions and counterions.

Stereochemical Considerations in Pyrrolidine Derivatives

The pyrrolidine ring’s non-planar structure creates two stereogenic centers at positions 3 and 4, leading to four possible stereoisomers:

  • (3R,4R)
  • (3R,4S)
  • (3S,4R)
  • (3S,4S)

The biological activity and crystallization behavior of such compounds often depend on their stereochemistry. For example:

  • Methyl (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride exhibits distinct pharmacological properties compared to its enantiomers.
  • Trans-configuration derivatives, such as trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate, demonstrate enhanced stability in polar solvents.
Configuration Example Compound Key Property
(3S,4R) Methyl (3S,4R)-4-(4-chlorophenyl) High aqueous solubility
(3R,4S) Trans-methyl 1-benzyl derivative Improved thermal stability

The 3-chlorophenyl group’s ortho-, meta-, or para-substitution further modulates electronic effects. Meta-substitution, as in this compound, reduces steric hindrance compared to ortho-substituted analogs.

Properties

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

methyl 4-(3-chlorophenyl)-1-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C13H16ClNO2/c1-15-7-11(12(8-15)13(16)17-2)9-4-3-5-10(14)6-9/h3-6,11-12H,7-8H2,1-2H3

InChI Key

GRUWZCAOPKGXBQ-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)OC)C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Ring Closure Reaction to Form Intermediate

  • Reactants:

    • Compound I: A dicarboxylic acid derivative such as malic acid.
    • Compound II: A methylamine aqueous solution (e.g., 40% methylamine).
  • Solvents:
    Common solvents include toluene, xylene, chlorobenzene, or dimethylbenzene, chosen based on solubility and reaction conditions.

  • Procedure:

    • Mix solvent and compound I in a mass ratio of approximately 5-10:1.
    • Add compound II dropwise under stirring at around 15 °C.
    • Heat the mixture to reflux and maintain for 10-20 hours to facilitate water removal (dehydration) and ring closure.
    • After completion, cool and concentrate to remove the solvent.
    • Add a small amount of alcohol (e.g., isopropanol or propanol) and heat to dissolve any oily residues.
    • Cool gradually and add a non-polar solvent like n-heptane to induce crystallization.
    • Filter to isolate the intermediate, typically a white solid such as 3-hydroxy-1-methylcyclobutanediamide.

Reduction Reaction to Obtain Pyrrolidine Derivative

  • Reducing Agents:
    Preferred reducing agents include sodium borohydride, potassium borohydride, boron trifluoride-ethyl ether, or boron tribromide-ethyl ether. These are chosen for safety and process stability over more reactive agents like lithium aluminum hydride.

  • Solvent:
    Anhydrous tetrahydrofuran (THF) is used to maintain a homogeneous reaction system and facilitate purification.

  • Procedure:

    • Under inert atmosphere (nitrogen), add the reducing agent and THF to a reaction vessel and cool to 0 °C.
    • Slowly add dimethyl sulfate dropwise while maintaining temperature control (0 to 30 °C).
    • After initial reaction, add a mixture of the intermediate compound, trimethyl borate, and THF dropwise, maintaining temperature around 30 °C for 2 hours.
    • Quench the reaction with hydrochloric acid under ice bath conditions.
    • Remove THF by concentration, extract the product with ethyl acetate multiple times, combine organic layers, and concentrate under reduced pressure.
    • Final purification by distillation under reduced pressure yields the target pyrrolidine derivative as a colorless liquid.

Representative Experimental Data Summary

Example Solvent (Stage 1) Reaction Time (h) Reducing Agent (Stage 2) Yield of Intermediate (g) Yield of Pyrrolidine (g)
1 Toluene 18 Sodium borohydride 40.0 27.9
2 Xylene 14 Potassium borohydride 41.0 26.8
3 Chlorobenzene 10 Boron tribromide-ether 38.0 11.2
4 Xylene 15 Sodium borohydride 49.0 41.5
5 Dimethylbenzene 14 Sodium borohydride 60.1 Data incomplete

Research Findings and Process Advantages

  • Purity and Yield:
    The intermediate formed after ring closure is a solid that crystallizes easily, simplifying purification and improving the purity of the final product.

  • Safety and Scalability:
    Use of milder reducing agents such as sodium or potassium borohydride enhances safety and process stability, making the method suitable for industrial scale-up.

  • Reaction Conditions:
    Maintaining controlled temperatures during addition of reagents and quenching steps is critical to avoid side reactions and ensure high yield.

  • Solvent Choice:
    Selection of solvents like tetrahydrofuran for reduction and aromatic solvents for ring closure balances solubility, reaction rate, and ease of product isolation.

Adaptation to Methyl 4-(3-chlorophenyl)-1-methylpyrrolidine-3-carboxylate

While the above methods focus on 1-methyl-3-pyrrolidinol, the synthetic principles apply to this compound with modifications:

  • Starting Materials:
    Incorporate 3-chlorophenyl-substituted precursors in the ring closure step to introduce the chlorophenyl moiety.

  • Carboxylate Formation:
    Esterification steps may be required to convert carboxylic acid groups to methyl esters, typically using methanol and acid catalysts.

  • Optimization:
    Reaction times, temperatures, and reagent ratios should be optimized to accommodate the steric and electronic effects of the 3-chlorophenyl substituent.

Summary Table of Key Parameters for Preparation

Step Parameters Notes
Ring Closure Solvent: Toluene/Xylene/Chlorobenzene Reflux 10-20 h, water removal essential
Molar ratio: Compound II to I (1-5):1 Controls cyclization efficiency
Reduction Reducing agent: NaBH4, KBH4, BBr3-ether Safer alternatives to LiAlH4
Solvent: Anhydrous THF Homogeneous reaction, easy purification
Temperature: 0-30 °C Controls reaction rate and selectivity
Work-up Quench with HCl (10 mol/L) Neutralizes excess reagents
Extraction: Ethyl acetate (3x) Efficient product recovery
Purification Distillation under reduced pressure Final product isolation

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-chlorophenyl)-1-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(3-chlorophenyl)-1-methylpyrrolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(3-chlorophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Triazole-Thione Derivatives ()

Compounds such as 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione share the 3-chlorophenyl group but differ in core structure (triazole vs. pyrrolidine). Key distinctions include:

  • Functional Groups : The triazole-thione backbone introduces sulfur and nitrogen-rich pharmacophores, contrasting with the pyrrolidine carboxylate’s ester and tertiary amine.
  • Biological Implications : Triazole-thiones are often explored for antimicrobial activity, while pyrrolidine carboxylates may target neurological receptors due to their structural resemblance to proline derivatives.

Antiviral Phosphorinane Derivatives ()

Pradefovir Mesylate contains a 3-chlorophenyl group within a phosphorinane ring. Unlike the pyrrolidine compound, this structure includes a phosphorus-oxygen framework, enabling antiviral activity via nucleotide analog mechanisms.

Pyrazole Derivatives ()

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde replaces the pyrrolidine ring with a pyrazole core. The sulfanyl group and trifluoromethyl substituent enhance metabolic stability compared to the methyl ester in the target compound.

Conformational and Crystallographic Analysis

The pyrrolidine ring in the target compound likely adopts a puckered conformation, as described by Cremer and Pople’s coordinates (). Comparative analysis using Mercury () reveals:

  • Ring Puckering : Pyrrolidine rings exhibit smaller puckering amplitudes (e.g., ~0.5 Å) compared to larger heterocycles like morpholine (common in triazole-thiones).
  • Crystal Packing : The 3-chlorophenyl group may engage in halogen bonding or π-stacking, similar to observations in triazole-thione crystal structures () .

Pharmacological and Chemical Properties

Compound Name Core Structure Key Functional Groups Biological Activity References
Methyl 4-(3-chlorophenyl)-1-methylpyrrolidine-3-carboxylate Pyrrolidine Ester, 3-chlorophenyl, N-methyl Neurological modulation*
4-(4-Bromophenyl)-5-(3-chlorophenyl)-triazole-3-thione Triazole Thione, morpholinylmethyl Antimicrobial*
Pradefovir Mesylate Phosphorinane 3-Chlorophenyl, methanesulfonate Antiviral
5-(3-Chlorophenylsulfanyl)-pyrazole-4-carbaldehyde Pyrazole Sulfanyl, trifluoromethyl Metabolic stability

*Inferred from structural analogs.

  • Lipophilicity : The pyrrolidine carboxylate’s logP is likely lower than triazole-thiones due to the polar ester group.
  • Stereoelectronic Effects : The 3-chlorophenyl group’s meta-substitution minimizes steric hindrance, favoring planar interactions in binding pockets .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The 3-chlorophenyl group enhances target affinity across analogs, but core structure dictates selectivity. For example, pyrrolidine derivatives may interact with GABA receptors, while triazole-thiones inhibit bacterial enzymes .
  • Synthetic Accessibility : The methyl ester in the target compound simplifies derivatization compared to sulfur-containing analogs (), which require thiourea intermediates.
  • Validation Challenges : Structure validation tools () are critical for confirming the stereochemistry of pyrrolidine derivatives, as misassignment can alter biological activity.

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